(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Catalog No.
S13462377
CAS No.
M.F
C10H13N5O4
M. Wt
268.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymeth...

Product Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1

InChI Key

OIRDTQYFTABQOQ-YMQUXKSFSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

The compound (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a specific stereochemistry at four chiral centers. It features a purine base (6-aminopurine) linked to a ribose-like sugar moiety (oxolane-3,4-diol). This structure plays a crucial role in various biological processes, particularly in the realm of nucleic acid metabolism.

, primarily those involving nucleophilic substitutions and hydrolysis. Given its structure, it can undergo:

  • Nucleophilic substitution reactions: The hydroxymethyl group can act as a leaving group under certain conditions, allowing for the introduction of other substituents.
  • Hydrolysis: The glycosidic bond between the purine base and the sugar can be hydrolyzed, which is significant in nucleoside metabolism.

These reactions are often mediated by enzymes that facilitate the transformation of nucleosides into their active forms or degrade them for recycling within the cell.

The biological activity of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is primarily linked to its role as a nucleoside analog. It exhibits:

  • Antiviral properties: Similar compounds have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
  • Potential anticancer activity: By mimicking natural nucleosides, it may disrupt DNA synthesis in rapidly dividing cells.

Research indicates that its biological activity can be predicted using computational models that analyze structure-activity relationships .

Synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution: Starting from a suitable ribose precursor, the introduction of the 6-aminopurine moiety can be achieved through nucleophilic attack.
  • Protection-deprotection strategies: Protecting groups are often employed to selectively functionalize specific sites on the sugar moiety during synthesis.
  • Coupling reactions: These may involve coupling agents to facilitate the formation of the glycosidic bond between the sugar and the purine base.

Each step requires careful optimization to yield high purity and yield of the final product.

The primary applications of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol include:

  • Pharmaceutical development: As a potential antiviral or anticancer agent.
  • Research tool: Used in studies related to nucleic acid metabolism and enzyme interactions.

The compound's ability to mimic natural substrates makes it valuable for understanding biochemical pathways and developing new therapeutic agents.

Interaction studies for this compound often focus on its binding affinity to various enzymes involved in nucleotide metabolism. Techniques such as:

  • Surface Plasmon Resonance (SPR) and
  • Isothermal Titration Calorimetry (ITC)

are used to evaluate how well this compound binds to target proteins compared to natural substrates. These studies are crucial for determining its potential effectiveness as a therapeutic agent.

Several compounds share structural similarities with (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, including:

  • Adenosine
    • Structure: Contains an adenine base with a ribose sugar.
    • Activity: Naturally occurring nucleoside involved in energy transfer.
  • Guanosine
    • Structure: Contains guanine instead of adenine.
    • Activity: Plays roles in protein synthesis and cellular signaling.
  • Cytidine
    • Structure: Contains cytosine with a ribose sugar.
    • Activity: Involved in RNA synthesis and cellular metabolism.

Comparison Table

Compound NameBase TypeBiological Role
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolPurinePotential antiviral/anticancer agent
AdenosinePurineEnergy transfer (ATP)
GuanosinePurineProtein synthesis
CytidinePyrimidineRNA synthesis

The uniqueness of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific hydroxymethyl substitution and stereochemistry that may confer distinct biological activities not present in these naturally occurring nucleosides.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

268.09378881 g/mol

Monoisotopic Mass

268.09378881 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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